![molecular formula C10H13NO B3306067 4-[(Cyclopropylamino)methyl]phenol CAS No. 926201-89-0](/img/structure/B3306067.png)
4-[(Cyclopropylamino)methyl]phenol
Overview
Description
4-[(Cyclopropylamino)methyl]phenol (also known as 4-CPM) is an organic compound that is used in a variety of scientific research applications. It is a substituted phenol, meaning it is a phenol molecule with an additional functional group attached. It has a wide range of uses due to its versatility and stability in a variety of conditions. In
Scientific Research Applications
Environmental Science Applications
Phenolic compounds are studied for their occurrence and impact on the environment. For instance, research on the environmental presence, toxicity, and degradation of antimicrobial agents like triclosan, which shares structural similarities with phenolics, highlights concerns about their persistence in natural waters and potential to form more toxic by-products (Bedoux et al., 2012)[https://consensus.app/papers/occurrence-toxicity-byproducts-environment-bedoux/885655f4ea125cd6baeb4bfecbab67f5/?utm_source=chatgpt]. Similarly, studies on synthetic phenolic antioxidants (SPAs) focus on their widespread use, environmental occurrence, human exposure, and potential health risks, emphasizing the need for less toxic and more environmentally friendly alternatives (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt].
Pharmacological and Biological Research
Phenolic compounds are recognized for their diverse pharmacological properties. For example, chlorogenic acid exhibits antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, suggesting its potential for treating diseases like diabetes and obesity (Naveed et al., 2018)[https://consensus.app/papers/acid-review-call-research-naveed/13b8052cf8fd5924a1633ec8bd462487/?utm_source=chatgpt]. Carvacrol, another phenolic compound, is noted for its antimicrobial and anti-biofilm activities, offering a basis for developing new anti-infective materials (Marchese et al., 2018)[https://consensus.app/papers/plant-compound-carvacrol-antibiofilm-agent-synergies-marchese/0e24bb9212f35e668c57e8625a82b99d/?utm_source=chatgpt].
Food Science and Nutrition
In the realm of food science, phenolic compounds are encapsulated within nano/microemulsion systems to improve their solubility, stability, and bioavailability. This approach aims to expand their application in foods, supplements, and pharmaceuticals, highlighting the technological efforts to harness phenolics' health benefits more effectively (Garavand et al., 2021)[https://consensus.app/papers/encapsulation-compounds-within-nanomicroemulsion-garavand/00b6c9a56a145e5f9a589cda42b77ec5/?utm_source=chatgpt].
properties
IUPAC Name |
4-[(cyclopropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11-12H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWSHXQLGSJANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297071 | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926201-89-0 | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926201-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



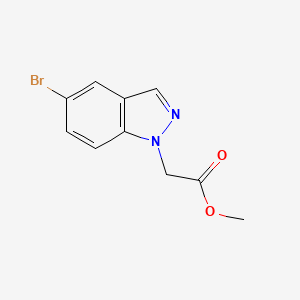
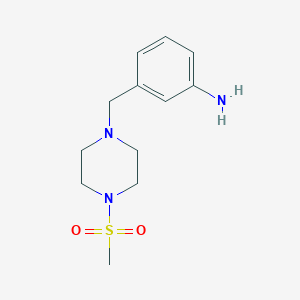
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)
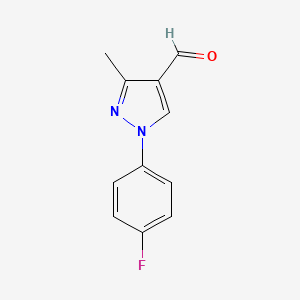
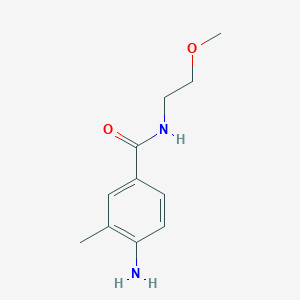
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
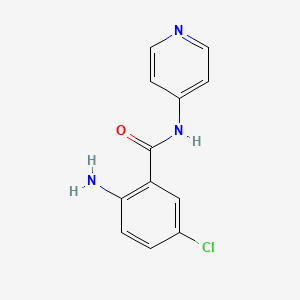
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)

